molecular formula C12H8N2O2 B1627633 2-(3-Isocyanatophenoxy)pyridine CAS No. 910036-86-1

2-(3-Isocyanatophenoxy)pyridine

Cat. No.: B1627633
CAS No.: 910036-86-1
M. Wt: 212.2 g/mol
InChI Key: ZPKUFUFOFBEHPG-UHFFFAOYSA-N
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Description

2-(3-Isocyanatophenoxy)pyridine (CAS: 910036-86-1) is a pyridine derivative featuring a phenoxy group substituted with an isocyanate (-NCO) moiety at the meta position. The compound is characterized by its molecular formula C₁₂H₇N₂O₂, a molecular weight of 223.20 g/mol, and a purity of 97% . The isocyanate group confers high reactivity, making it valuable in polymer chemistry (e.g., polyurethane synthesis) and as a precursor for bioactive molecules. Its structure combines the electron-deficient pyridine ring with the electrophilic isocyanate group, enabling diverse chemical transformations.

Properties

CAS No.

910036-86-1

Molecular Formula

C12H8N2O2

Molecular Weight

212.2 g/mol

IUPAC Name

2-(3-isocyanatophenoxy)pyridine

InChI

InChI=1S/C12H8N2O2/c15-9-14-10-4-3-5-11(8-10)16-12-6-1-2-7-13-12/h1-8H

InChI Key

ZPKUFUFOFBEHPG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)N=C=O

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(3-Isocyanatophenoxy)pyridine, such as pyridine cores, aromatic substituents, or reactive functional groups. Key comparisons are outlined below:

3-(2-Chlorophenoxy)pyridine (CAS: 28232-41-9)

  • Molecular Formula: C₁₁H₈ClNO
  • Molecular Weight : 205.64 g/mol
  • Structure: Pyridine with a 2-chlorophenoxy substituent.
  • Key Differences :
    • The chlorine atom replaces the isocyanate group, reducing electrophilicity and reactivity toward nucleophiles.
    • Synthetic Yield : Reported at 85% for optimized routes, indicating efficient synthesis compared to isocyanate derivatives, which often require stringent anhydrous conditions .
  • Applications : Intermediate in agrochemicals and pharmaceuticals due to halogen's versatility in cross-coupling reactions.

3-Isocyanopyridine (CAS: 153286-94-3)

  • Molecular Formula : C₆H₄N₂
  • Molecular Weight : 104.11 g/mol
  • Structure : Pyridine with an isocyanate group directly attached at the 3-position.
  • Key Differences: Lacks the phenoxy bridge, resulting in a smaller, less sterically hindered structure. Higher reactivity due to proximity of the isocyanate to the pyridine nitrogen, which may enhance conjugation effects.
  • Applications : Used in small-molecule drug design and coordination chemistry .

2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)

  • Molecular Formula : C₆H₆ClN·HCl
  • Molecular Weight : 164.03 g/mol
  • Structure : Pyridine with a chloromethyl (-CH₂Cl) substituent.
  • Key Differences :
    • Chloromethyl group enables alkylation reactions, contrasting with the isocyanate's preference for nucleophilic addition.
    • Physical State : Crystalline solid with hazards including skin/eye irritation and neurotoxicity .
  • Applications : Intermediate in heterocyclic chemistry and corrosion inhibitors.

5-(3-Fluorophenyl)-2-methylpyridine (CAS: 391604-55-0)

  • Molecular Formula : C₁₂H₁₀FN
  • Molecular Weight : 187.22 g/mol
  • Structure : Pyridine with 2-methyl and 5-(3-fluorophenyl) groups.
  • Key Differences :
    • Fluorine enhances electronegativity and metabolic stability compared to the isocyanate's electrophilicity.
    • Similarity Score : 0.82 (structural algorithm-based), indicating moderate overlap in pharmacophore features .
  • Applications : Explored in CNS drug development due to fluorine's bioavailability effects.

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight (g/mol) Reactivity Group Melting Point (°C) Key Hazard(s)
This compound 223.20 Isocyanate Not reported Respiratory sensitization
3-(2-Chlorophenoxy)pyridine 205.64 Chlorine Not reported Moderate toxicity
3-Isocyanopyridine 104.11 Isocyanate Not reported High reactivity, moisture-sensitive
2-(Chloromethyl)pyridine HCl 164.03 Chloromethyl 268–287 (decomposes) Neurotoxicity, irritant

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